1-Pyrenesulfonic acid hydrate
Overview
Description
1-Pyrenesulfonic acid hydrate (PSA) is a pyrene derivative . It has an empirical formula of C16H10O3S · xH2O and a molecular weight of 282.31 (anhydrous basis) .
Synthesis Analysis
The synthesis of 1-pyrenesulfonic acid has been reported . It can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP) .Molecular Structure Analysis
The molecular formula of this compound is C16H10O3S · xH2O . The SMILES string representation is [H]O [H].OS (=O) (=O)c1ccc2ccc3cccc4ccc1c2c34 .Chemical Reactions Analysis
This compound can react with organotin precursors to form pyrene-containing organostannoxanes . It can also be used to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP), resulting in a graphene oxide nanohybrid (GO/THPP/PSA) material .Physical And Chemical Properties Analysis
The melting point of this compound is 125-129 °C (lit.) . It is soluble in DMSO at 250 mg/10 mL, appearing clear to slightly hazy, yellow to brown .Scientific Research Applications
Fluorescent Sensors
- Detection of Metal Ions: Oligo(1-pyrenesulfonic acid) synthesized via electropolymerization shows high fluorescence quantum yield and effectively detects Fe³⁺ in aqueous solutions. This oligomer displays better selectivity and a lower detection limit than its monomer, making it a good candidate for Fe³⁺ determination in aqueous solution (Jian et al., 2018).
Nanotechnology and Material Science
- Polypyrrole Micro- and Nanowires: Electrochemical polymerization of pyrrole in the aqueous solutions of 1-pyrenesulfonic acid results in the formation of polypyrrole wires with strong emission in aqueous dispersion and enhanced electrochemical activity due to their high specific surface area (Lu, Li, & Shi, 2006).
- Single-Walled Carbon Nanotube Solubilization: 1-Pyrenesulfonic acid reacts with branched polyethyleneimine to produce soluble composites with single-walled carbon nanotubes, indicating potential applications in nanotechnology (Yamaguchi, Iwasaki, & Wang, 2019).
Environmental Applications
- Graphene Production: 1-Pyrenesulfonic acid sodium salt is used in a water-based method for exfoliating graphite, leading to stable dispersions of graphene suitable for electrochemical sensor applications (Yang et al., 2013).
Photophysical Applications
- Layered Double Hydroxides: Zn-Al hydrotalcite-like compounds intercalated with 1-pyrenesulfonic acid exhibit unique photophysical properties, suggesting applications in materials science and optoelectronics (Gago et al., 2008).
Anti-Counterfeiting Applications
- Fluorescent Inks: 1,3,6,8-Pyrenesulfonic acid sodium salt, synthesized via a simple method, exhibits blue fluorescence under UV light and is used in water-soluble invisible inks for anti-counterfeiting purposes (Chen et al., 2018).
Electrochemical Applications
- Electrochemical Sensing: The electropolymerization of pyrene derivatives including 1-pyrenesulfonic acid is used for fabricating liquid crystal devices with photoluminescent properties, indicating potential uses in advanced display technologies (Son et al., 2015).
Mechanism of Action
Target of Action
1-Pyrenesulfonic acid hydrate (PSA) primarily targets the surface of graphene oxide . Graphene oxide is a unique material that has been used in various fields due to its excellent physical and chemical properties.
Mode of Action
PSA interacts with its target, graphene oxide, through a process known as functionalization . In this process, PSA is used as a reactant along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) to modify the surface of the graphene oxide .
Biochemical Pathways
The functionalization of graphene oxide with PSA and THPP leads to the formation of a graphene oxide nanohybrid (GO/THPP/PSA) . This nanohybrid material is involved in the photocatalytic production of hydrogen , a clean and renewable energy source .
Pharmacokinetics
It’s known that psa is soluble in dmso, which could potentially influence its bioavailability .
Result of Action
The result of PSA’s action is the creation of a graphene oxide nanohybrid that exhibits excellent photocatalytic activity . This means it can efficiently convert light energy into chemical energy, specifically for the production of hydrogen .
Action Environment
The action of PSA is influenced by various environmental factors. For instance, the solubility of PSA in different solvents can affect its interaction with graphene oxide and thus its efficacy
Safety and Hazards
Future Directions
1-Pyrenesulfonic acid hydrate has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days . This suggests that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .
Biochemical Analysis
Biochemical Properties
1-Pyrenesulfonic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is used as a reactant to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin. The resulting graphene oxide nanohybrid exhibits excellent photocatalytic activity for hydrogen production . Additionally, this compound can react with organotin precursors to form pyrene-containing organostannoxanes . These interactions highlight the compound’s versatility in biochemical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, its role in the functionalization of graphene oxide involves binding to the surface of the graphene oxide, enhancing its photocatalytic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the synthesized graphene oxide nanohybrid material exhibits excellent photocatalytic activity for hydrogen production , suggesting that the compound remains stable and effective over time.
properties
IUPAC Name |
pyrene-1-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYFCSDPUHYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583649 | |
Record name | Pyrene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
654055-00-2 | |
Record name | Pyrene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenesulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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